![molecular formula C13H16N4OS B7047878 3-[3-(5,5-dimethyloxolan-3-yl)sulfanyl-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B7047878.png)
3-[3-(5,5-dimethyloxolan-3-yl)sulfanyl-1H-1,2,4-triazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(5,5-dimethyloxolan-3-yl)sulfanyl-1H-1,2,4-triazol-5-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a triazole and a dimethyloxolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(5,5-dimethyloxolan-3-yl)sulfanyl-1H-1,2,4-triazol-5-yl]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The dimethyloxolan group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethyloxolan moiety. Finally, the pyridine ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to accommodate larger quantities of starting materials and reagents .
Chemical Reactions Analysis
Types of Reactions
3-[3-(5,5-dimethyloxolan-3-yl)sulfanyl-1H-1,2,4-triazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-[3-(5,5-dimethyloxolan-3-yl)sulfanyl-1H-1,2,4-triazol-5-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential bioactivity makes it a candidate for drug discovery and development, particularly in the design of antimicrobial or anticancer agents.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-[3-(5,5-dimethyloxolan-3-yl)sulfanyl-1H-1,2,4-triazol-5-yl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the pyridine ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(5,5-dimethyloxolan-3-yl)sulfanyl-1H-1,2,4-triazol-5-yl]benzene
- 3-[3-(5,5-dimethyloxolan-3-yl)sulfanyl-1H-1,2,4-triazol-5-yl]thiophene
- 3-[3-(5,5-dimethyloxolan-3-yl)sulfanyl-1H-1,2,4-triazol-5-yl]furan
Uniqueness
What sets 3-[3-(5,5-dimethyloxolan-3-yl)sulfanyl-1H-1,2,4-triazol-5-yl]pyridine apart from similar compounds is its combination of the pyridine ring with the triazole and dimethyloxolan groups. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[3-(5,5-dimethyloxolan-3-yl)sulfanyl-1H-1,2,4-triazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-13(2)6-10(8-18-13)19-12-15-11(16-17-12)9-4-3-5-14-7-9/h3-5,7,10H,6,8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFFFPLAYPHWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)SC2=NNC(=N2)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
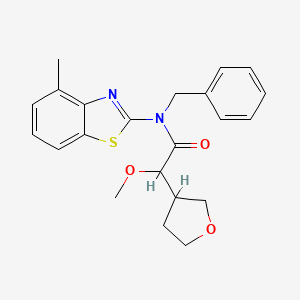
![4-cyclobutyl-2-methyl-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]pyrazole-3-carboxamide](/img/structure/B7047812.png)
![N-[2-chloro-6-(3,5-dimethylphenoxy)phenyl]-2-methoxy-2-(oxolan-3-yl)acetamide](/img/structure/B7047813.png)
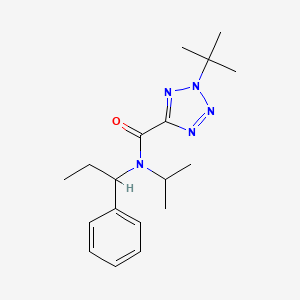
![2-[3-(2-Bromophenoxy)-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B7047832.png)
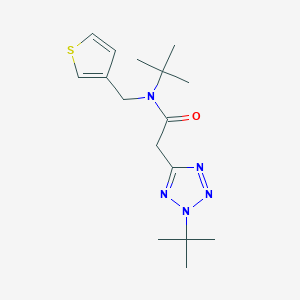
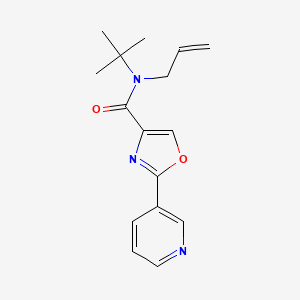
![2-[3-(4-Cyano-3-fluorophenoxy)-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B7047845.png)
![2-[3-(4-Cyano-2-ethoxyphenoxy)-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B7047849.png)
![2-[3-(2-Chlorophenoxy)-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B7047855.png)
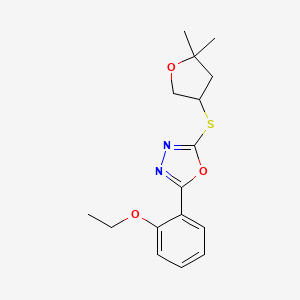


![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-oxaspiro[3.4]octan-7-yl)ethane-1,2-diamine](/img/structure/B7047895.png)
